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Compound of Interest

Compound Name: Glutaramic acid

Cat. No.: B1213335 Get Quote

An In-depth Technical Guide to Glutaramic Acid
Abstract
This technical guide provides a comprehensive overview of glutaramic acid (CAS RN: 25335-

74-4), a mono-amide derivative of glutaric acid.[1] Intended for researchers, scientists, and

professionals in drug development, this document delves into the core chemical identifiers,

physicochemical properties, synthesis, and analytical characterization of this compound. By

synthesizing technical data with practical insights, this guide aims to serve as an essential

resource for laboratory applications and advanced research initiatives. We will explore the

causality behind experimental choices and provide self-validating protocols to ensure scientific

integrity and reproducibility.

Introduction: The Scientific Context of Glutaramic
Acid
While not as ubiquitous as its parent compound, glutaric acid, or its amino acid counterpart,

glutamic acid, glutaramic acid holds a unique position in chemical and biomedical research.

As a dicarboxylic acid monoamide, it possesses both a carboxylic acid and an amide functional

group, granting it distinct chemical properties that are of interest in the synthesis of novel

chemical entities.[1]

Its structural similarity to endogenous molecules suggests potential roles in metabolic pathways

and as a building block for designing peptidomimetics and other bioactive compounds.
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Understanding its fundamental characteristics is the first step for any researcher aiming to

leverage this molecule in drug discovery, polymer science, or metabolic studies.

Core Chemical Identifiers and Physicochemical
Properties
Precise identification and understanding of a compound's properties are foundational to any

scientific endeavor. This section provides the essential identifiers and physicochemical data for

glutaramic acid, consolidated for ease of reference.

Nomenclature and Registry Information
The unambiguous identification of a chemical substance is critical for procurement, regulatory

compliance, and scientific communication. The CAS Registry Number is a universally accepted

unique identifier.

Identifier Value Source

CAS Number 25335-74-4 PubChem[1]

IUPAC Name 5-amino-5-oxopentanoic acid PubChem[1][2]

Synonyms

4-carbamoylbutanoic acid, 4-

carbamoylbutyric acid, Glutaric

acid monoamide

PubChem[1]

Molecular Formula, Weight, and Structural
Representations
Structural representations are vital for understanding the molecule's connectivity and spatial

arrangement, which in turn dictate its chemical behavior and biological interactions.
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Property Value Source

Molecular Formula C5H9NO3 PubChem[1][2]

Molecular Weight 131.13 g/mol PubChem[1]

Canonical SMILES C(CC(=O)N)CC(=O)O PubChem[1][2]

InChI

InChI=1S/C5H9NO3/c6-4(7)2-

1-3-5(8)9/h1-3H2,(H2,6,7)

(H,8,9)

PubChem[1][2]

InChIKey
GTFMAONWNTUZEW-

UHFFFAOYSA-N
PubChem[1][2]

graph Glutaramic_Acid_Structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C", pos="0,0!"];

O1 [label="O", pos="-0.8,-0.5!"];

O2 [label="OH", pos="0.8,-0.5!"];

C2 [label="CH₂", pos="0,1.5!"];

C3 [label="CH₂", pos="0,3!"];

C4 [label="CH₂", pos="0,4.5!"];

C5 [label="C", pos="0,6!"];

O3 [label="O", pos="-0.8,6.5!"];

N1 [label="NH₂", pos="0.8,6.5!"];

// Bonds

C1 -- O1 [label="", len=1.0];

C1 -- O2 [label="", len=1.0];

C1 -- C2 [label="", len=1.5];
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C2 -- C3 [label="", len=1.5];

C3 -- C4 [label="", len=1.5];

C4 -- C5 [label="", len=1.5];

C5 -- O3 [label="", len=1.0];

C5 -- N1 [label="", len=1.0];

}

Caption: 2D Chemical Structure of Glutaramic Acid.

Physicochemical Data
The physical properties of glutaramic acid are crucial for designing experimental conditions,

such as solvent selection for reactions or analytical method development.

Property Value Notes

XLogP3-AA (Predicted) -0.9

A measure of lipophilicity. The

negative value indicates high

hydrophilicity.[2]

Hydrogen Bond Donor Count 2
From the -OH and -NH2

groups.

Hydrogen Bond Acceptor

Count
3

From the two O atoms and the

N atom.

Rotatable Bond Count 4
Indicates conformational

flexibility.

Note: Experimental data for properties like melting point and boiling point are not readily

available in the searched public databases, which is common for less-studied research

chemicals. Researchers should determine these properties empirically as needed.

Synthesis and Chemical Reactivity
Glutaramic acid is formally derived from glutaric acid by the conversion of one of its two

carboxylic acid groups into a primary amide.[1] This structural relationship provides the most

logical and common synthetic routes.
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Synthetic Pathway from Glutaric Anhydride
A prevalent and efficient laboratory-scale synthesis involves the aminolysis of glutaric

anhydride. This method is favored for its high atom economy and relatively mild reaction

conditions.

Reactants: Glutaric anhydride and a source of ammonia (e.g., aqueous ammonium

hydroxide).

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of

electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons

of the anhydride ring. This leads to the opening of the five-membered ring.

Proton Transfer: A subsequent proton transfer results in the formation of the final product,

glutaramic acid, which contains a carboxylic acid at one end and an amide at the other.

Work-up: The reaction mixture is typically acidified to ensure the carboxylic acid group is fully

protonated, followed by crystallization or chromatography to isolate the pure product.

The choice of an aqueous ammonia solution is a practical one; it is readily available and the

water can be easily removed during work-up. The exothermicity of the reaction should be

managed by cooling the reaction vessel, especially during the initial addition of the amine.

Analytical Characterization Protocols
Rigorous analytical characterization is non-negotiable for verifying the identity and purity of a

synthesized or purchased compound. Below are standard protocols for the characterization of

glutaramic acid.

High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-

phase method is typically suitable for a polar molecule like glutaramic acid.

Objective: To determine the purity of a glutaramic acid sample.

Methodology:
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Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18

stationary phase provides sufficient retention for polar analytes when using a highly aqueous

mobile phase.

Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the

carboxylic acid group, leading to better peak shape.

Mobile Phase B: Acetonitrile.

Gradient: Start with 98% A / 2% B, hold for 2 minutes. Linearly increase to 50% B over 10

minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm. The amide and carboxylic acid chromophores have absorbance at

low UV wavelengths.

Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in the initial mobile phase (98:2 Water:Acetonitrile

with 0.1% Formic Acid) to a concentration of 1 mg/mL.

System Validation: The protocol is self-validating by running a blank (injection of mobile phase)

to identify system peaks and a standard of known purity, if available. Peak symmetry and

retention time consistency across multiple injections are key indicators of a robust method.

Sample Preparation HPLC Analysis

Data Analysis

Dissolve 1 mg/mL
in Mobile Phase A Inject 10 µL C18 Column Separation

(Gradient Elution)
UV Detection

(210 nm)

Integrate Peaks Calculate % Purity
(Area Normalization)
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Click to download full resolution via product page

Caption: Standard workflow for HPLC purity analysis of Glutaramic Acid.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray

ionization (ESI) is the preferred technique for polar molecules like glutaramic acid.

Objective: To confirm the molecular weight of glutaramic acid.

Methodology:

Ionization Mode: ESI, both positive and negative modes should be checked.

Expected Ions:

Positive Mode: [M+H]⁺ at m/z 132.06.[2]

Negative Mode: [M-H]⁻ at m/z 130.05.[2]

Sample Preparation: Infuse a dilute solution (approx. 10 µg/mL) in 50:50 acetonitrile:water

with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

Trustworthiness: The observation of the correct mass-to-charge ratio for both the protonated

and deprotonated molecular ions provides very high confidence in the compound's identity.

High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Applications in Research and Drug Development
While specific, large-scale applications are not as well-documented as for glutaric acid, the

unique bifunctional nature of glutaramic acid makes it a valuable tool for researchers:

Scaffold for Medicinal Chemistry: The carboxylic acid and amide groups provide two distinct

points for chemical modification. The carboxylic acid can be converted to esters or amides,

while the primary amide can participate in various coupling reactions. This allows for the

construction of diverse chemical libraries for screening in drug discovery programs.
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Probes for Metabolic Studies: Isotopically labeled glutaramic acid can be synthesized and

used as a tracer to study metabolic pathways related to amino acid and dicarboxylic acid

metabolism.

Monomer for Specialty Polymers: Similar to its parent, glutaric acid, the molecule can

potentially be used to synthesize novel polyamides or polyesters with unique properties

conferred by the pendant amide group.

Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential.

Hazard Identification: Glutaramic acid may cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
Glutaramic acid, defined by its CAS number 25335-74-4, is a versatile bifunctional molecule

with significant potential for advanced chemical synthesis and biomedical research.[1] This

guide has provided a foundational understanding of its core identifiers, properties, and

standard analytical protocols. By adhering to the detailed methodologies and safety

precautions outlined herein, researchers and drug development professionals can confidently

and effectively utilize glutaramic acid in their work, ensuring both scientific rigor and personal

safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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